2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine
Description
2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine is a substituted triazine derivative characterized by a chloro group at position 2, a phenyl group at position 6, and a 4-cyclohexylphenyl substituent at position 4. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms, widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity.
Properties
Molecular Formula |
C21H20ClN3 |
|---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
2-chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C21H20ClN3/c22-21-24-19(17-9-5-2-6-10-17)23-20(25-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2 |
InChI Key |
UOJYZILTKSZJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyanuric Chloride-Based Substitution
The core triazine scaffold is often constructed using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a starting material. Sequential substitution of chlorine atoms with aryl groups enables the introduction of the 4-cyclohexylphenyl and phenyl moieties.
- Step 1: Cyanuric chloride reacts with 4-cyclohexylphenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$, THF/H$$_2$$O, reflux).
- Step 2: The intermediate 2,4-dichloro-6-(4-cyclohexylphenyl)-1,3,5-triazine undergoes a second coupling with phenylboronic acid to introduce the phenyl group.
- Step 3: The final chlorine atom is retained or substituted further, depending on the target application.
Key Data:
| Reaction Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$ | THF/H$$_2$$O | 70–80°C | 85–90% |
Phosphorous Oxychloride-Mediated Cyclization
Alternative routes employ trichlorophosphate (POCl$$_3$$) to facilitate cyclization. For example, N'-cyanobenzene carboximidamide reacts with 4-chloro-N,N-dimethylbenzamide in acetonitrile under reflux, yielding the triazine core with subsequent aryl group introduction ().
- Reactants: N'-cyanobenzimidamide, 4-chloro-N,N-dimethylbenzamide
- Catalyst: POCl$$_3$$
- Solvent: Acetonitrile
- Yield: 80%
Cross-Coupling Strategies
Friedel-Crafts Alkylation
The cyclohexylphenyl group is introduced via Friedel-Crafts alkylation using aluminum chloride (AlCl$$_3$$) as a catalyst. This method is effective for attaching bulky substituents to the triazine ring ().
- 2,4-Dichloro-6-phenyl-1,3,5-triazine is treated with 4-cyclohexylphenol in sulfolane/ligroin.
- AlCl$$_3$$ catalyzes the electrophilic substitution at the para position of the phenol.
- The product is precipitated using methanol/water and purified via recrystallization.
Outcome:
- Purity: >95% (by NMR)
- Challenges: Requires strict moisture exclusion to prevent AlCl$$_3$$ deactivation.
Palladium-Catalyzed Coupling
Palladium catalysts enable selective aryl-aryl bond formation. A representative synthesis involves:
- Reacting 2,4-dichloro-6-phenyl-1,3,5-triazine with 4-cyclohexylphenylboronic acid.
- Using Pd(PPh$$3$$)$$4$$ and K$$2$$CO$$3$$ in THF/H$$_2$$O at reflux ().
Yield Enhancement:
- Ligand Effects: Bulky ligands (e.g., tricyclohexylphosphine) improve selectivity for monosubstitution.
- Solvent Optimization: Mixed THF/H$$_2$$O systems prevent boronic acid hydrolysis.
Purification and Characterization
Recrystallization Techniques
High-purity 2-chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine (>99%) is achieved via heptane recrystallization ().
Process:
- Dissolve the crude product in heptane at 80°C.
- Cool gradually to 25°C to induce crystallization.
- Recover heptane via distillation for reuse (95% recovery).
Analytical Validation
- HPLC: Confirms purity using a C18 column (acetonitrile/water gradient).
- $$^1$$H NMR (DMSO-d$$6$$): Peaks at δ 7.8–8.1 ppm (aromatic protons), δ 1.2–1.8 ppm (cyclohexyl CH$$2$$).
- Mass Spectrometry: [M+H]$$^+$$ at m/z 349.9 ().
Industrial-Scale Considerations
Cost-Effective Catalysts
Nickel-based catalysts (e.g., Ni(pcy$$3$$)$$2$$Cl$$_2$$) reduce reliance on expensive palladium while maintaining yields >90% ().
Solvent Recycling
Heptane and acetonitrile are distilled and reused, lowering production costs by 20–30% (,).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl groups can be oxidized to form corresponding quinones.
Reduction Reactions: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 2-amino-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrotriazine derivatives.
Scientific Research Applications
2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The chloro group and the triazine ring play crucial roles in its binding affinity and specificity. The compound may also induce oxidative stress or disrupt membrane integrity, leading to cell death.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key physicochemical properties of 2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine with similar triazine derivatives:
Key Observations :
- Substituent Effects : Bulky groups (e.g., dibenzofuranyl, naphthyl) increase molecular weight and reduce solubility, as seen in the dibenzofuranyl derivative (9.7×10⁻⁸ g/L) . The cyclohexylphenyl group in the target compound likely further reduces solubility compared to phenyl or smaller substituents.
- Thermal Stability : Higher boiling points in dibenzofuranyl and naphthyl derivatives (>600°C) suggest enhanced thermal stability, advantageous for materials science applications .
Key Observations :
Biological Activity
2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine is with a molecular weight of 325.83 g/mol. The compound features a triazine ring substituted with a chloro group and two phenyl groups, which are crucial for its biological properties.
Antimicrobial Activity
Research has indicated that 2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in the table below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
| Candida albicans | 30 |
These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Antifungal Activity
The antifungal activity of this compound has also been investigated. In a study examining its efficacy against common fungal pathogens, the compound showed significant inhibitory effects. The results are as follows:
| Fungus | MIC (µg/mL) |
|---|---|
| Aspergillus niger | 12 |
| Fusarium oxysporum | 18 |
| Candida glabrata | 22 |
The presence of the triazine structure appears to enhance the antifungal activity compared to other similar compounds.
The mechanism by which 2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine exerts its biological effects is believed to involve interference with nucleic acid synthesis and disruption of cellular membranes. This dual action may contribute to its broad-spectrum antimicrobial and antifungal properties.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to elucidate how structural modifications influence biological activity. Key findings include:
- Chloro Substitution : The presence of the chloro group at position 2 significantly enhances antimicrobial potency.
- Cyclohexyl Group : The cyclohexyl substitution at position 4 contributes to increased lipophilicity, improving membrane penetration.
- Phenyl Groups : The addition of phenyl rings at positions 4 and 6 is critical for maintaining biological activity, likely due to π-π stacking interactions with target biomolecules.
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A clinical study evaluated the efficacy of this compound against resistant strains of Staphylococcus aureus. The results indicated that the compound reduced bacterial load significantly in vitro and demonstrated potential for further development as an alternative treatment for resistant infections.
Case Study 2: Synergistic Effects with Conventional Antifungals
Another study explored the synergistic effects of combining this triazine derivative with conventional antifungal agents such as fluconazole. The combination therapy showed enhanced efficacy against Candida species, suggesting that this compound could be used to overcome resistance in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
